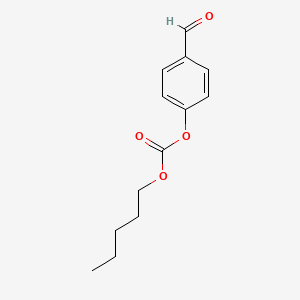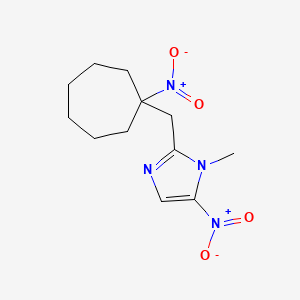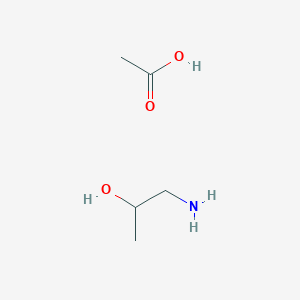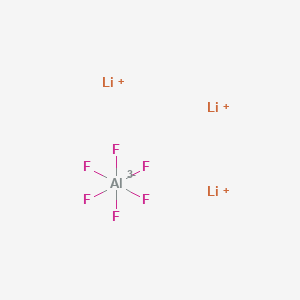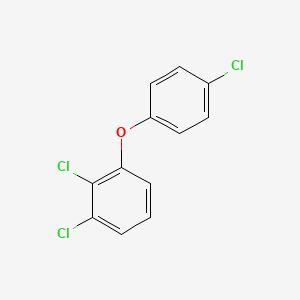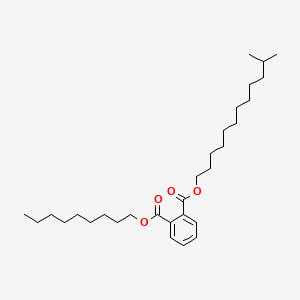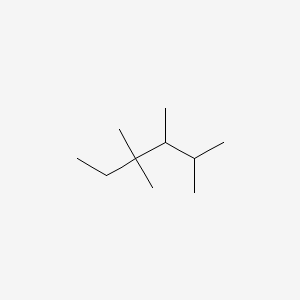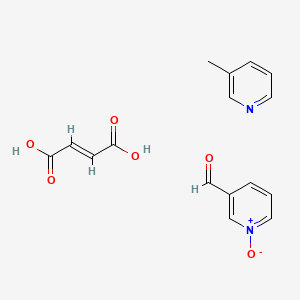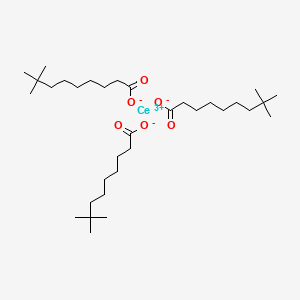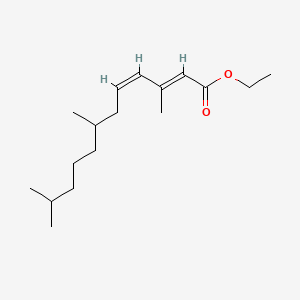
Manganese bis(4-hydroxybenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bis(4-hydroxybenzènesulfonate) de manganèse est un composé de coordination de formule moléculaire C12H10MnO8S2. Il se compose d'un ion manganèse coordonné à deux ligands 4-hydroxybenzènesulfonate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bis(4-hydroxybenzènesulfonate) de manganèse implique généralement la réaction de sels de manganèse, tels que le chlorure de manganèse ou le sulfate de manganèse, avec l'acide 4-hydroxybenzènesulfonique en milieu aqueux. La réaction est généralement réalisée à des températures élevées pour assurer une dissolution complète et une réaction des matières premières. Le produit résultant est ensuite purifié par recristallisation .
Méthodes de production industrielle
La production industrielle du bis(4-hydroxybenzènesulfonate) de manganèse suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de sels de manganèse de qualité industrielle et d'acide 4-hydroxybenzènesulfonique. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir la cohérence .
Analyse Des Réactions Chimiques
Types de réactions
Le bis(4-hydroxybenzènesulfonate) de manganèse subit diverses réactions chimiques, notamment :
Oxydation : L'ion manganèse peut être oxydé à des états d'oxydation plus élevés dans des conditions spécifiques.
Réduction : Le composé peut être réduit à des états d'oxydation inférieurs à l'aide d'agents réducteurs appropriés.
Substitution : Les ligands 4-hydroxybenzènesulfonate peuvent être substitués par d'autres ligands en présence de réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrazine sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des composés de manganèse avec des états d'oxydation plus élevés, tandis que les réactions de réduction peuvent produire des composés de manganèse avec des états d'oxydation plus bas .
Applications de la recherche scientifique
Le bis(4-hydroxybenzènesulfonate) de manganèse a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme catalyseur dans diverses réactions organiques, notamment les processus d'oxydation et de réduction.
Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans les réactions enzymatiques impliquant le manganèse.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que le traitement des maladies liées au stress oxydatif.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme additif dans certains procédés industriels
Mécanisme d'action
Le mécanisme d'action du bis(4-hydroxybenzènesulfonate) de manganèse implique sa capacité à participer à des réactions redox en raison des états d'oxydation variables du manganèse. Le composé peut agir à la fois comme oxydant et comme réducteur, selon les conditions de réaction. Dans les systèmes biologiques, il peut interagir avec des enzymes et des protéines spécifiques, influençant diverses voies biochimiques .
Applications De Recherche Scientifique
Manganese bis(4-hydroxybenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzymatic reactions involving manganese.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes
Mécanisme D'action
The mechanism of action of manganese bis(4-hydroxybenzenesulfonate) involves its ability to participate in redox reactions due to the variable oxidation states of manganese. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. In biological systems, it may interact with specific enzymes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Bis(4-hydroxybenzènesulfonate) de manganèse : C12H10MnO8S2
Bis(4-hydroxybenzènesulfonate) de manganèse : C12H10MnO8S2
Bis(4-hydroxybenzènesulfonate) de manganèse(2+) : C12H10MnO8S2
Unicité
Le bis(4-hydroxybenzènesulfonate) de manganèse est unique en raison de son environnement de coordination spécifique et de la présence de ligands 4-hydroxybenzènesulfonate. Cette structure unique confère des propriétés chimiques distinctes, ce qui la rend adaptée à diverses applications en catalyse, en recherche biologique et dans les procédés industriels .
Propriétés
Numéro CAS |
825-89-8 |
|---|---|
Formule moléculaire |
C12H10MnO8S2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
4-hydroxybenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/2C6H6O4S.Mn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
Clé InChI |
FUZYRKKYLIMNDR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


